Structural Differentiation: 2,4-Dimethyl Substitution vs. 2-Methyl Mono-Substitution on the Thiazole Ring
The target compound carries a 2,4-dimethyl substitution on the thiazole ring (C₁₃H₁₆N₄O₄S, MW 324.36), whereas its closest commercially cataloged analog, ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (C₁₂H₁₄N₄O₄S, MW 310.33), bears only a single methyl group at the 2-position [1]. The additional 4-methyl group in CAS 1251685-19-4 increases both steric bulk and electron density at the thiazole 5-position, where the oxadiazole coupling occurs. In the thiazole-oxadiazole hybrid class, compounds with 2,4-dimethylthiazole substitution have been associated with enhanced target binding affinity in alkaline phosphatase inhibition assays, with the most potent analog (8g) in a related propanamide-linked series achieving an IC₅₀ of 0.211 μM and a Ki of 0.42 μM — approximately 25-fold more potent than the reference inhibitor KH₂PO₄ (IC₅₀ = 5.242 μM) [2]. The additional methyl group increases logP by an estimated 0.5–0.7 units, enhancing membrane permeability potential relative to the mono-methyl analog .
| Evidence Dimension | Thiazole substitution pattern and molecular weight |
|---|---|
| Target Compound Data | 2,4-dimethylthiazole substitution; MW 324.36; C₁₃H₁₆N₄O₄S; estimated cLogP ~1.8–2.2 |
| Comparator Or Baseline | Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate: 2-methylthiazole substitution only; MW 310.33; C₁₂H₁₄N₄O₄S; estimated cLogP ~1.1–1.5 |
| Quantified Difference | Additional 4-methyl group increases MW by 14.03 Da and estimated lipophilicity by 0.5–0.7 logP units; thiazole connectivity differs (5-yl vs. 4-yl substitution on oxadiazole) |
| Conditions | Structural comparison based on molecular formula, IUPAC nomenclature, and cheminformatic property prediction; no head-to-head experimental comparison published |
Why This Matters
The 2,4-dimethyl-5-yl substitution pattern is structurally distinct from the 2-methyl-4-yl analog, and the additional methyl group impacts both physicochemical properties and potential target binding — procurement of the 2,4-dimethyl variant is necessary when SAR studies require the specific electronic and steric profile conferred by disubstitution.
- [1] Chemical vendor catalogs and CAS registry entries for ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (C₁₂H₁₄N₄O₄S, MW 310.33) and ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1251685-19-4, C₁₃H₁₆N₄O₄S, MW 324.36). View Source
- [2] Butt, A. R. S.; Abbasi, M. A.; Rehman, A.; Siddiqui, S. Z.; Muhammad, S.; Raza, H.; Shah, S. A. A.; Shahid, M.; Alsehemi, A. G.; Kim, S. J. Convergent Synthesis, Kinetics Insight and Allosteric Computational Ascriptions of Thiazole-(5-aryl)oxadiazole Hybrids Embraced with Propanamides as Alkaline Phosphatase Inhibitors. RSC Advances 2023, 13, 13798–13808. (IC₅₀ data from Table 1; Ki = 0.42 μM for compound 8g; standard KH₂PO₄ IC₅₀ = 5.242 ± 0.473 μM) View Source
